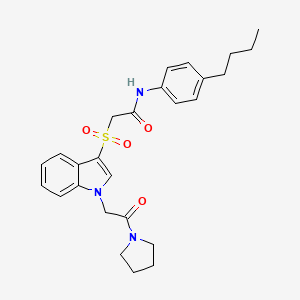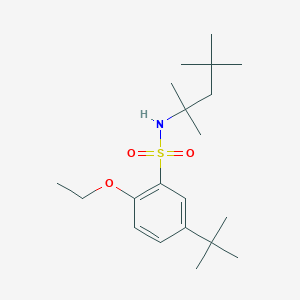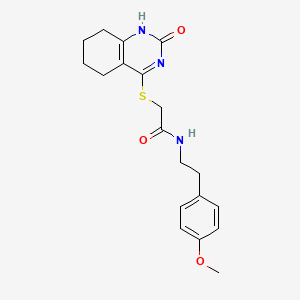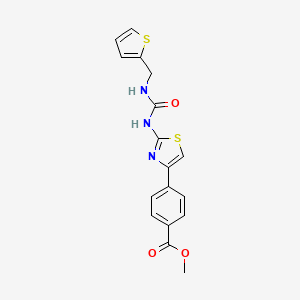
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate, also known as MTUB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer Activity
Researchers have synthesized and evaluated novel compounds for their anticancer activity. For instance, a series of novel derivatives were prepared and tested against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with certain compounds showing marked anticancer activity. This includes the development of compounds with specific structural characteristics, such as ureidothiazole and ureidothiadiazole derivatives, which exhibited antileukemic activity against leukemia P-388 tumor system in mice (Karakuş et al., 2018; Zee-Cheng & Cheng, 1979).
Antibacterial Activity
New thiazole and thiazolidinone derivatives containing phenyl benzoate moiety were synthesized and showed promising antibacterial activity against various bacteria. The antibacterial screening demonstrated that some of these compounds exhibited activity comparable to standard chemotherapeutics such as Ampicillin (Abdel‐Galil et al., 2018).
Anti-inflammatory and Antioxidant Activities
A novel benzothiazole derivative was evaluated for its antioxidant activity and potential use in mitigating the initial phase of acetaminophen toxicity. This study highlighted the antioxidant properties of benzothiazoles, which could play a significant role in inactivating reactive chemical species (Cabrera-Pérez et al., 2016).
Applications in Materials Science
In the realm of materials science, particularly for electronic devices such as polymer solar cells, compounds incorporating the thiophene moiety have been synthesized and characterized for their potential use. These compounds are crucial for developing high-efficiency polymer solar cells, demonstrating the importance of such chemical structures in advancing renewable energy technologies (Qin et al., 2009).
Propiedades
IUPAC Name |
methyl 4-[2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-23-15(21)12-6-4-11(5-7-12)14-10-25-17(19-14)20-16(22)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H2,18,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFWCZNYIFALNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

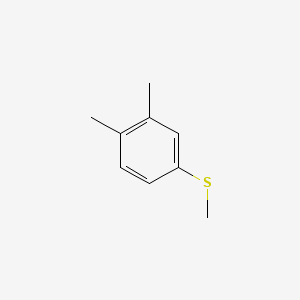
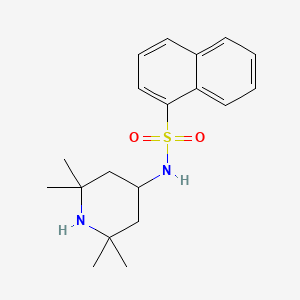
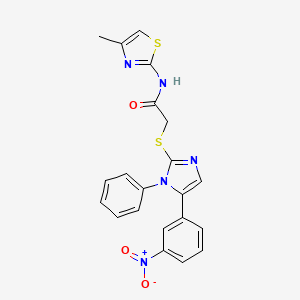
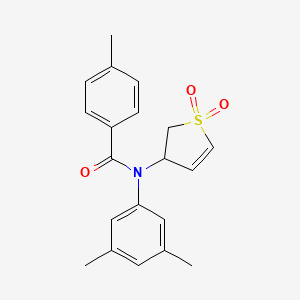
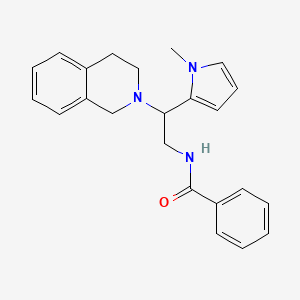
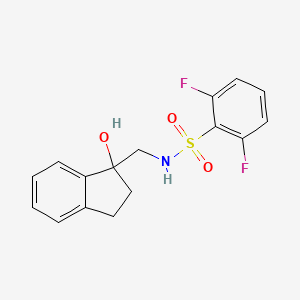
![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)
![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)
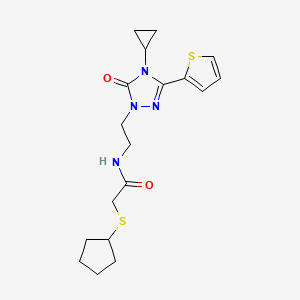
![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)
![6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2409365.png)
